molecular formula C8H7BrN2O B14851417 8-Bromo-3,4-dihydro-2,7-naphthyridin-1(2H)-one

8-Bromo-3,4-dihydro-2,7-naphthyridin-1(2H)-one

Cat. No.: B14851417
M. Wt: 227.06 g/mol
InChI Key: QUKKCBZAWKFQMR-UHFFFAOYSA-N
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Description

8-Bromo-3,4-dihydro-2,7-naphthyridin-1(2H)-one is a brominated derivative of naphthyridinone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-Bromo-3,4-dihydro-2,7-naphthyridin-1(2H)-one typically involves the bromination of 3,4-dihydro-2,7-naphthyridin-1(2H)-one. This can be achieved using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent like acetic acid or dichloromethane.

Industrial Production Methods

Industrial production methods would likely involve large-scale bromination reactions under controlled conditions to ensure high yield and purity. The choice of solvent, temperature, and reaction time would be optimized for scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions to form various oxidized derivatives.

    Reduction: Reduction reactions can convert the bromine atom to a hydrogen atom, yielding the parent naphthyridinone.

    Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst.

    Substitution: Nucleophiles like sodium azide (NaN₃) or thiourea in polar solvents.

Major Products

The major products depend on the type of reaction. For example, oxidation might yield a ketone or carboxylic acid derivative, while substitution could produce various substituted naphthyridinones.

Scientific Research Applications

    Chemistry: As a building block for synthesizing more complex molecules.

    Biology: Studying its effects on biological systems, such as enzyme inhibition or receptor binding.

    Medicine: Potential therapeutic applications, including anti-cancer, anti-inflammatory, or antimicrobial activities.

    Industry: Use in the development of new materials or as intermediates in chemical manufacturing.

Mechanism of Action

The mechanism of action would depend on the specific biological target. For example, if it acts as an enzyme inhibitor, it might bind to the active site of the enzyme, preventing substrate binding and subsequent catalysis. The molecular targets and pathways involved would need to be identified through experimental studies.

Comparison with Similar Compounds

Similar Compounds

    3,4-Dihydro-2,7-naphthyridin-1(2H)-one: The parent compound without the bromine atom.

    8-Chloro-3,4-dihydro-2,7-naphthyridin-1(2H)-one: A chlorinated derivative.

    8-Fluoro-3,4-dihydro-2,7-naphthyridin-1(2H)-one: A fluorinated derivative.

Uniqueness

8-Bromo-3,4-dihydro-2,7-naphthyridin-1(2H)-one is unique due to the presence of the bromine atom, which can influence its reactivity and biological activity. Bromine atoms can participate in halogen bonding, affecting the compound’s interaction with biological targets.

Properties

Molecular Formula

C8H7BrN2O

Molecular Weight

227.06 g/mol

IUPAC Name

8-bromo-3,4-dihydro-2H-2,7-naphthyridin-1-one

InChI

InChI=1S/C8H7BrN2O/c9-7-6-5(1-3-10-7)2-4-11-8(6)12/h1,3H,2,4H2,(H,11,12)

InChI Key

QUKKCBZAWKFQMR-UHFFFAOYSA-N

Canonical SMILES

C1CNC(=O)C2=C1C=CN=C2Br

Origin of Product

United States

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